molecular formula C19H20F3N3O4 B129323 Cadrofloxacin CAS No. 153808-85-6

Cadrofloxacin

Cat. No.: B129323
CAS No.: 153808-85-6
M. Wt: 411.4 g/mol
InChI Key: QBDBUKJBJJWZMG-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cadrofloxacin involves multiple steps, starting from the basic quinolone structureThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct orientation and attachment of functional groups .

Industrial Production Methods

Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving crystallization steps to isolate the final product. The use of water as a crystallization solvent is common in the preparation of this compound hydrochloride, which is a more stable form of the compound .

Chemical Reactions Analysis

Types of Reactions

Cadrofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitroprusside for spectrophotometric analysis, hydroxylamine for charge-transfer complex formation, and various oxidizing and reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different antimicrobial properties. For example, the cleavage of the piperazine ring or defluorination can lead to significant changes in the compound’s activity .

Scientific Research Applications

Cadrofloxacin has a wide range of scientific research applications, including:

Mechanism of Action

Cadrofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By binding to these enzymes, this compound prevents the bacteria from replicating their DNA, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Cadrofloxacin is similar to other fluoroquinolone antibiotics, such as:

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin

Uniqueness

What sets this compound apart from these similar compounds is its enhanced activity against certain multidrug-resistant bacterial strains. Its unique chemical structure allows it to bind more effectively to bacterial DNA gyrase and topoisomerase IV, making it a valuable option in the fight against antibiotic resistance .

Conclusion

This compound is a promising fluoroquinolone antibiotic with significant potential in both research and clinical settings. Its unique properties and broad-spectrum activity make it a valuable tool in the ongoing battle against bacterial infections.

Properties

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O4/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDBUKJBJJWZMG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026510
Record name Cadrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153808-85-6
Record name Cadrofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153808856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cadrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CADROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YOQ7J9ACY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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